![molecular formula C8H7FO2S B12954550 5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12954550.png)
5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a fluorinated sulfone compound with a unique structure that includes a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the fluorination of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction occurs at position 5 of the thiophene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nitration: Nitric acid or a mixture of nitric and sulfuric acids.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Iodination: Iodine or iodine monochloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while sulfonation produces sulfonic acid derivatives .
Scientific Research Applications
5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Material Science: Explored for its unique properties in the development of new materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The thiophene ring structure also contributes to its unique chemical behavior .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydrobenzo[c]thiophene 2,2-dioxide: Lacks the fluorine atom, resulting in different reactivity and properties.
5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: Contains amino groups, leading to different applications and chemical behavior.
Properties
Molecular Formula |
C8H7FO2S |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-fluoro-1,3-dihydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C8H7FO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 |
InChI Key |
WZQVAFFNBAVXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


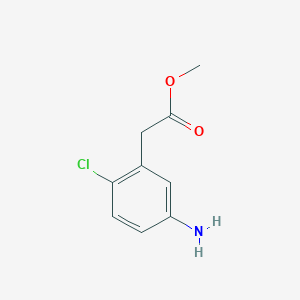
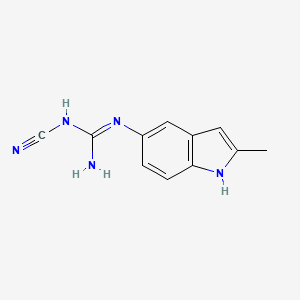

![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)

![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
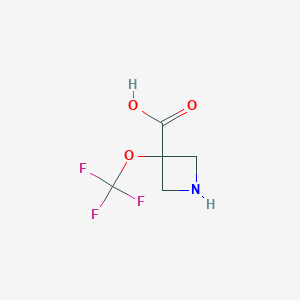
![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)
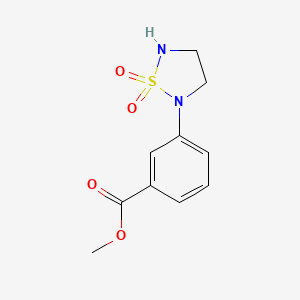
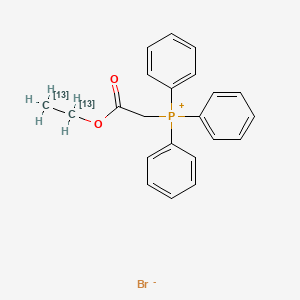
![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)



